molecular formula C10H16N2O2S B3319927 Thiobutabarbital-d5 CAS No. 1189965-47-6

Thiobutabarbital-d5

Cat. No.: B3319927
CAS No.: 1189965-47-6
M. Wt: 233.34 g/mol
InChI Key: IDELNEDBPWKHGK-ZTIZGVCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiobutabarbital-d5 is a deuterated form of thiobutabarbital, a short-acting barbiturate derivative. It is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of this compound is C10H11D5N2O2S, and it has a molecular weight of 233.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiobutabarbital-d5 involves the incorporation of deuterium atoms into the thiobutabarbital molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiobutabarbital-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted this compound compounds .

Scientific Research Applications

Thiobutabarbital-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracing of metabolic pathways. Its deuterium atoms provide a distinct mass difference, allowing for accurate differentiation from non-labeled compounds in mass spectrometry .

Properties

CAS No.

1189965-47-6

Molecular Formula

C10H16N2O2S

Molecular Weight

233.34 g/mol

IUPAC Name

5-butan-2-yl-5-(1,1,2,2,2-pentadeuterioethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C10H16N2O2S/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2

InChI Key

IDELNEDBPWKHGK-ZTIZGVCASA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=S)NC1=O)C(C)CC

SMILES

CCC(C)C1(C(=O)NC(=S)NC1=O)CC

Canonical SMILES

CCC(C)C1(C(=O)NC(=S)NC1=O)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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